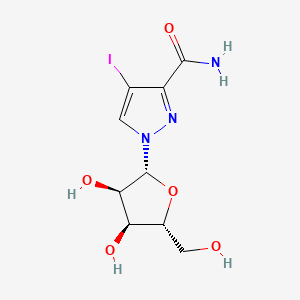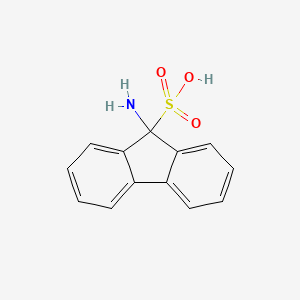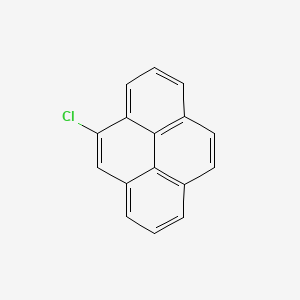
4-Chloropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyrene is a monochlorinated derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The molecular formula of this compound is C16H9Cl, and it has a molecular weight of approximately 236.696 Da
Preparation Methods
The synthesis of 4-Chloropyrene typically involves the chlorination of pyrene. One common method is the direct chlorination of pyrene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .
Industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced catalysts and optimized reaction conditions to achieve efficient chlorination.
Chemical Reactions Analysis
4-Chloropyrene undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: This compound can be oxidized to form various oxidation products. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield hydroxypyrene derivatives, while oxidation can produce pyrenequinones .
Scientific Research Applications
4-Chloropyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure makes it valuable for studying aromatic substitution reactions and other chemical processes.
Biology: Research on this compound includes its interactions with biological systems, particularly its potential effects on cellular processes and its use as a fluorescent probe.
Medicine: While not widely used in medicine, studies have explored its potential as a diagnostic tool due to its fluorescent properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloropyrene involves its interaction with molecular targets through its aromatic structure. The chlorine atom at the 4-position can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, particularly those involving electron transfer and aromatic substitution .
Comparison with Similar Compounds
4-Chloropyrene can be compared with other monochlorinated pyrene derivatives, such as 1-Chloropyrene and 2-Chloropyrene. The relative stability of these compounds is in the order: 1-Chloropyrene > this compound > 2-Chloropyrene . This stability is influenced by the position of the chlorine atom on the pyrene ring, which affects the compound’s electronic properties and reactivity.
Similar compounds include:
1-Chloropyrene: More stable than this compound, often used in similar applications.
2-Chloropyrene: Less stable, with different reactivity patterns.
Other Chlorinated Pyrenes: These compounds vary in their chemical properties and applications based on the number and position of chlorine atoms.
Properties
CAS No. |
73765-17-0 |
|---|---|
Molecular Formula |
C16H9Cl |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
4-chloropyrene |
InChI |
InChI=1S/C16H9Cl/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H |
InChI Key |
DBJDWEXAPDIHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




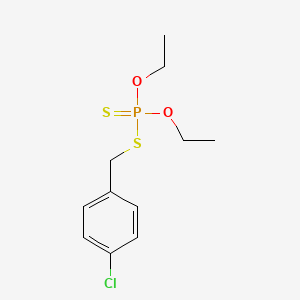


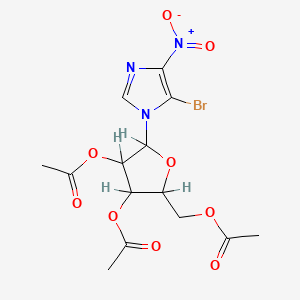
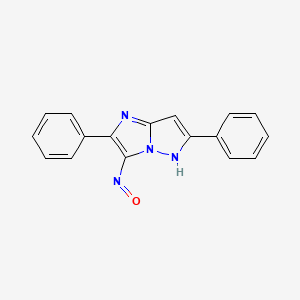
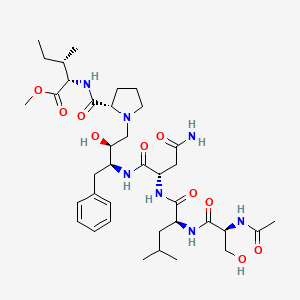
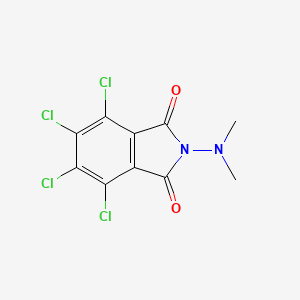
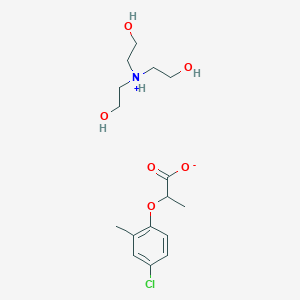
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)

